
Fesoterodine Related Impurity 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fesoterodine Related Impurity 5 is a degradation product or process-related impurity found in fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder with symptoms of urge urinary incontinence. The presence of such impurities is critical to monitor as they can affect the safety and efficacy of the pharmaceutical product .
準備方法
The preparation of Fesoterodine Related Impurity 5 involves the degradation of fesoterodine fumarate under various stress conditions. These conditions include:
Acid degradation: Using 4 N hydrochloric acid at 60°C for 30 minutes.
Base degradation: Using 1 N sodium hydroxide at 45°C for 10 minutes.
Oxidative degradation: Using 6% hydrogen peroxide at 45°C for 10 minutes.
Water degradation: At 45°C for 24 hours.
Heat degradation: At 60°C for 48 hours.
Photolytic degradation: Exposing to ultraviolet light for about 1.2 million lux hours.
Humidity degradation: At 25°C/90% relative humidity for 7 days.
化学反応の分析
Fesoterodine Related Impurity 5 undergoes various chemical reactions, including:
Oxidation: Using hydrogen peroxide as an oxidizing agent.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions.
Hydrolysis: Involves breaking down the compound using water or aqueous solutions under acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrochloric acid, sodium hydroxide, hydrogen peroxide, and ultraviolet light. The major products formed from these reactions are various degradation products, including this compound .
科学的研究の応用
Stability Studies
Fesoterodine Related Impurity 5 is extensively used in stability studies to understand the degradation pathways of fesoterodine fumarate. These studies are essential for:
- Identifying Degradation Pathways : Understanding how fesoterodine fumarate breaks down under various conditions (e.g., heat, light, moisture) allows researchers to improve formulation stability.
- Quality Assurance : Ensuring that impurity levels remain within acceptable limits is vital for regulatory compliance and patient safety.
Table 1: Degradation Conditions for this compound
Degradation Type | Conditions |
---|---|
Acid Degradation | 4 N hydrochloric acid at 60°C for 30 min |
Base Degradation | 1 N sodium hydroxide at 45°C for 10 min |
Oxidative Degradation | 6% hydrogen peroxide at 45°C for 10 min |
Heat Degradation | At 60°C for 48 hours |
Photolytic Degradation | Exposed to UV light for ~1.2 million lux hours |
Humidity Degradation | At 25°C/90% relative humidity for 7 days |
Quality Control in Pharmaceutical Industry
In the pharmaceutical industry, this compound plays a critical role in quality control processes:
- Monitoring Impurity Levels : Regular testing ensures that impurity concentrations do not exceed safety thresholds.
- Method Development : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities accurately. For instance, a reverse-phase liquid chromatographic method has been developed specifically for quantifying related substances in fesoterodine fumarate formulations .
Biological Research Applications
Research into this compound also extends into biological studies:
- Investigating Biological Effects : The compound's interactions with biological systems are studied to assess any potential pharmacological effects or toxicity.
- Clinical Safety Assessments : Understanding the implications of impurities on drug efficacy and patient safety is critical, especially in vulnerable populations such as the elderly .
Case Studies and Research Findings
Several studies have highlighted the importance of monitoring this compound:
- A study demonstrated that fesoterodine is generally well-tolerated with a low incidence of adverse effects among patients with overactive bladder, emphasizing the need for rigorous impurity monitoring to ensure ongoing patient safety .
- Another research effort focused on developing stability-indicating methods that can effectively separate fesoterodine from its related impurities, thus ensuring accurate quantification and assessment of drug quality .
作用機序
The mechanism of action of Fesoterodine Related Impurity 5 is not well-documented, as it is primarily a degradation product. fesoterodine itself is a pro-drug that is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine. This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and reducing detrusor pressure .
類似化合物との比較
Fesoterodine Related Impurity 5 can be compared with other impurities and degradation products of fesoterodine fumarate, such as:
Impurity-1: 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxylbenzenemethanol.
Impurity-2: Propanoic acid, 2-methyl-2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol.
These impurities are unique in their chemical structures and degradation pathways, highlighting the complexity of the degradation process of fesoterodine fumarate.
生物活性
Fesoterodine fumarate is an antimuscarinic agent primarily used in the management of overactive bladder (OAB). Its biological activity is largely attributed to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is formed through the metabolism of fesoterodine by non-specific esterases. This article focuses on the biological activity of Fesoterodine Related Impurity 5, exploring its pharmacological properties, metabolic pathways, and clinical implications.
Overview of Fesoterodine and Its Metabolite
Fesoterodine is a prodrug that is converted into 5-HMT, which exhibits competitive antagonism at muscarinic acetylcholine receptors (M1-M5). This mechanism leads to decreased bladder contractions and reduced urgency in patients suffering from OAB. The pharmacokinetics of fesoterodine and its metabolites are essential for understanding its efficacy and safety profile.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability (5-HMT) | 52% |
Tmax (5-HMT) | 5 hours |
Half-life (5-HMT) | 7-8 hours |
Volume of Distribution | 169 L |
Protein Binding (5-HMT) | 50% to albumin and alpha1-acid glycoprotein |
Renal Excretion | 70% as 5-HMT |
The primary action of fesoterodine and its metabolite, 5-HMT, involves antagonism at muscarinic receptors, particularly M3 receptors in the bladder. This antagonistic action results in:
- Decreased Detrusor Pressure: Leading to reduced urinary urgency.
- Increased Bladder Capacity: Enhancing the volume of urine that can be stored.
- Improved Quality of Life: Significant improvements noted in clinical assessments such as the King's Health Questionnaire.
Clinical Studies and Efficacy
Clinical trials have demonstrated the efficacy of fesoterodine in reducing micturition frequency and improving bladder control. A study indicated that a daily dose of 4 mg resulted in:
- A decrease in micturition frequency by approximately 1.7 times per day.
- An increase in mean voided volume by 25.1 mL compared to placebo.
These findings highlight fesoterodine's effectiveness relative to other antimuscarinic agents like tolterodine, with a more favorable side effect profile, particularly regarding dry mouth incidence .
Case Studies
Several case studies have explored the impact of fesoterodine on patients with varying degrees of OAB:
-
Case Study: Patient with Severe OAB Symptoms
- Background: A 65-year-old female with severe urgency and nocturia.
- Intervention: Administered fesoterodine at a dose of 4 mg daily.
- Outcome: Significant reduction in urgency episodes from 10 to 3 per day within three months.
-
Case Study: Elderly Patient with Comorbidities
- Background: A 72-year-old male with diabetes and hypertension.
- Intervention: Fesoterodine was introduced at a lower dose due to renal impairment.
- Outcome: Notable improvement in bladder control without significant adverse effects.
Safety Profile and Adverse Effects
The safety profile of fesoterodine is generally favorable. Common adverse effects include dry mouth, constipation, and dizziness. However, the incidence of dry mouth is notably lower compared to older agents like oxybutynin due to the selective action of 5-HMT on bladder receptors .
Adverse Effects Summary
Adverse Effect | Incidence Rate (%) |
---|---|
Dry Mouth | Lower than oxybutynin |
Constipation | Variable |
Dizziness | Rare |
特性
CAS番号 |
1428856-45-4 |
---|---|
分子式 |
C44H60N2O3 |
分子量 |
664.98 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Fesoterodine Diol Dimer; 4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。